

Acryl42-10: An Inhibitor of SARS-CoV-2 Nsp14, Not Carbonic Anhydrase

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Compound of Interest

Compound Name: Acryl42-10

Cat. No.: B12382202

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Extensive research indicates that the compound "**Acryl42-10**" is not an inhibitor of carbonic anhydrase isoforms. Instead, available data identifies **Acryl42-10** as a covalent and irreversible inhibitor of the SARS-CoV-2 Nsp14 N7-methyltransferase, with a reported half-maximal inhibitory concentration (IC50) of 7 μ M.[1]

Therefore, a technical guide or whitepaper on the "**Acryl42-10** carbonic anhydrase isoform selectivity" cannot be provided as the foundational premise is incorrect. There is no publicly available scientific literature or data to support the assertion that **Acryl42-10** interacts with or exhibits selectivity for any of the human carbonic anhydrase (hCA) isoforms.

Carbonic anhydrases are a family of metalloenzymes that play crucial roles in various physiological processes, including pH regulation and CO2 transport.[2][3] Their inhibition is a therapeutic strategy for conditions like glaucoma, epilepsy, and certain types of cancer.[4][5][6] The development of isoform-selective carbonic anhydrase inhibitors is a significant area of research to minimize off-target effects.[7]

In contrast, the identified target of **Acryl42-10**, the SARS-CoV-2 Nsp14, is an enzyme essential for viral replication. The N7-methyltransferase activity of Nsp14 is crucial for the stability and translation of viral RNA. As such, inhibitors of this enzyme are being investigated as potential antiviral therapeutics for COVID-19.

Given the distinct biological targets and mechanisms of action, the requested in-depth technical guide on the carbonic anhydrase isoform selectivity of **Acryl42-10** cannot be generated.

Researchers, scientists, and drug development professionals interested in **Acryl42-10** should direct their focus to its role as a SARS-CoV-2 Nsp14 inhibitor.

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